

Ethyl nitrite versus ethyl nitrate: a comparative analysis of reactivity

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Compound of Interest

Compound Name: Ethyl nitrite

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Ethyl Nitrite vs. Ethyl Nitrate: A Comparative Analysis of Reactivity

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of the reactivity profiles of **ethyl nitrite** and ethyl nitrate. By examining their chemical and physical properties, synthesis, and behavior in various reactions, this document aims to provide a valuable resource for professionals in research, science, and drug development to inform their selection and application of these compounds.

At a Glance: Key Chemical and Physical Properties

A foundational understanding of the distinct physical characteristics of **ethyl nitrite** and ethyl nitrate is essential, as these properties significantly influence their handling, storage, and reactive tendencies.

Property	Ethyl Nitrite (C ₂ H ₅ ONO)	Ethyl Nitrate (C ₂ H ₅ ONO ₂)
Molar Mass	75.07 g/mol [1]	91.066 g·mol ⁻¹ [2]
Boiling Point	17 °C[1]	87.5 °C[2]
Density	0.90 g/mL at 15°C[3]	1.10 g/cm ³ [2]
Flash Point	-35 °C[4]	-37 °C[2]
Appearance	Colorless to yellowish liquid[5]	Colorless liquid[2]
Solubility in Water	Slightly soluble, decomposes[5]	Soluble[2]

Synthesis Pathways: A Tale of Two Reagents

While both compounds originate from ethanol, the synthetic route and choice of nitrogen source are critical in dictating the final product.

Synthesis of Ethyl Nitrite: Ethyl nitrite is typically synthesized through the reaction of ethanol with a source of nitrous acid. A common laboratory method involves the dropwise addition of sulfuric acid to a cooled mixture of ethanol and an aqueous solution of sodium nitrite.[6]

Synthesis of Ethyl Nitrate: The synthesis of ethyl nitrate involves the nitration of ethanol using a more potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.[2] To prevent the formation of nitrous acid, which can lead to explosive side reactions, urea is often added to the reaction mixture.[2]

A Deep Dive into Reactivity

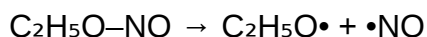
The reactivity of **ethyl nitrite** and ethyl nitrate is governed by the nature of the nitrogen-oxygen bonds within their structures, leading to significant differences in their stability, oxidizing capabilities, and biological effects.

Thermal Stability and Decomposition Mechanisms

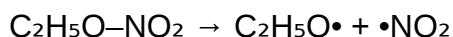
The thermal stability of these compounds is a paramount consideration for their safe handling and application. The primary decomposition route for both is initiated by the homolytic cleavage

of the R-O-N bond.

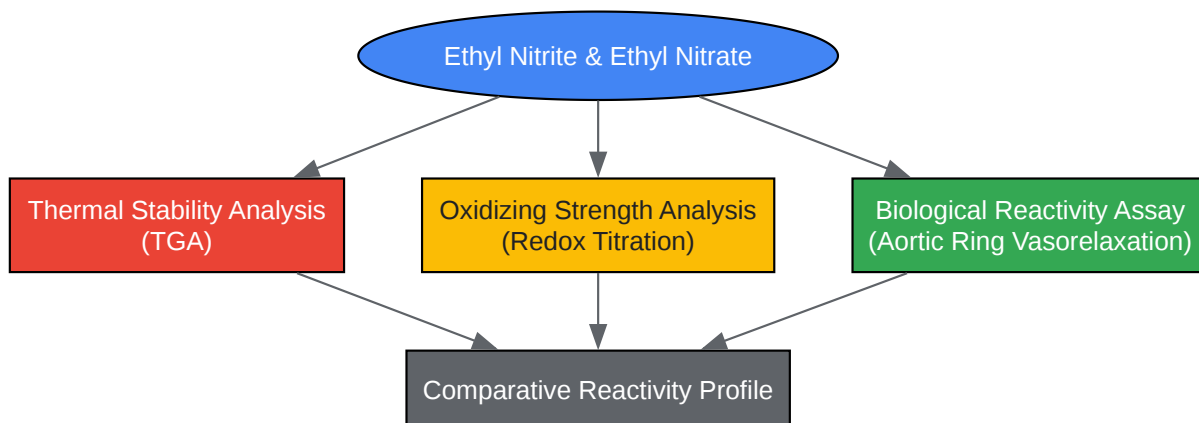
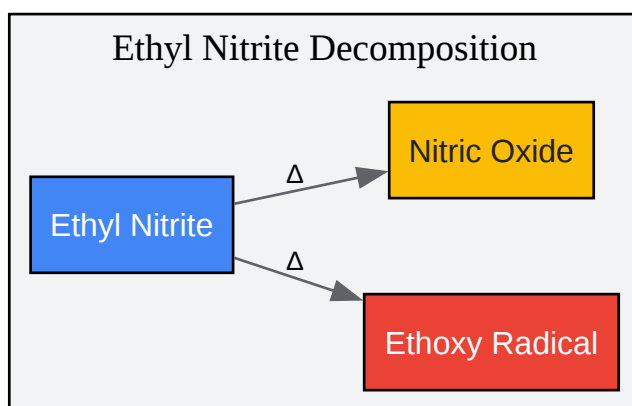
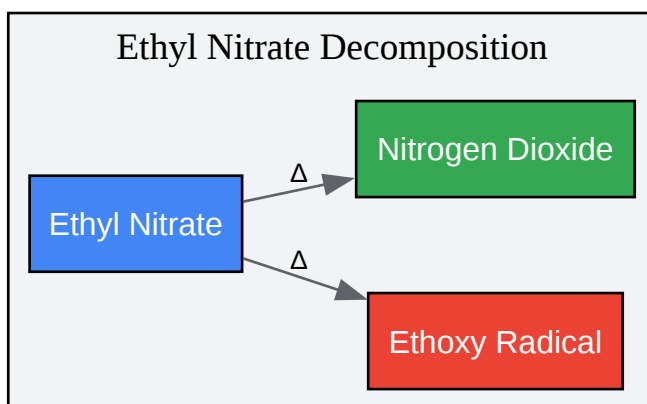
- **Ethyl Nitrite:** The decomposition of **ethyl nitrite** proceeds through the cleavage of the relatively weak O-NO bond, which has a bond dissociation energy of approximately 41.5 ± 1 kcal/mol, to yield an ethoxy radical and nitric oxide.^[7] This lower bond energy suggests that **ethyl nitrite** is less thermally stable than ethyl nitrate.



- **Ethyl Nitrate:** The thermal decomposition of ethyl nitrate is initiated by the cleavage of the O-NO₂ bond, which has a higher bond dissociation energy of 38.3 ± 2.0 kcal mol⁻¹, to form an ethoxy radical and nitrogen dioxide.^[4]



The following diagram illustrates the initial unimolecular decomposition pathways.



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